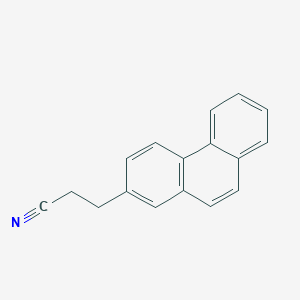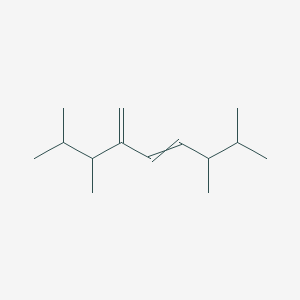
3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexene derivative with an alkyne compound under controlled conditions. The reaction often requires the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The methyl groups and the alkyne moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes.
Applications De Recherche Scientifique
3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its alkyne moiety can participate in click chemistry reactions, which are widely used in bioconjugation and material science. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,6,6-Tetramethyl-1,2-cyclohexanedione: This compound shares a similar cyclohexane core but differs in its functional groups.
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: Another related compound with a different arrangement of oxygen atoms.
3,3,6,6-tetramethyl-1,2,4,5-tetrathiane: This compound contains sulfur atoms instead of the alkyne moiety.
Uniqueness
The uniqueness of 3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene lies in its combination of a cyclohexene ring with multiple methyl groups and an alkyne moiety. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
61075-99-8 |
|---|---|
Formule moléculaire |
C20H34 |
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
3,3,6,6-tetramethyl-1-(3,3,6-trimethylhept-1-ynyl)cyclohexene |
InChI |
InChI=1S/C20H34/c1-16(2)9-11-18(3,4)12-10-17-15-19(5,6)13-14-20(17,7)8/h15-16H,9,11,13-14H2,1-8H3 |
Clé InChI |
RRNNMNQMKFYDHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)(C)C#CC1=CC(CCC1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
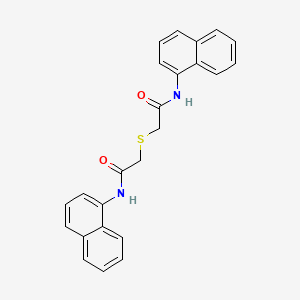
![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)
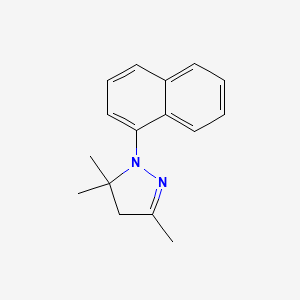
![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
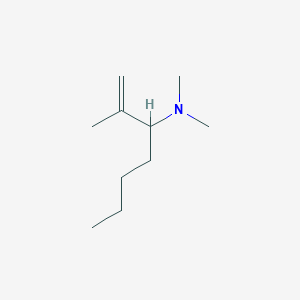
![Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14586675.png)
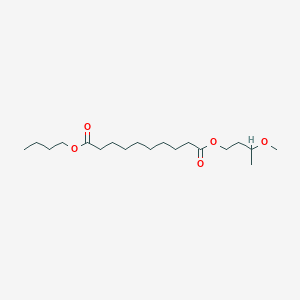
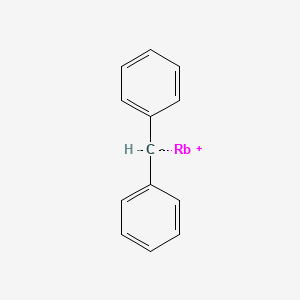
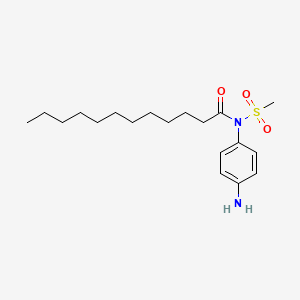
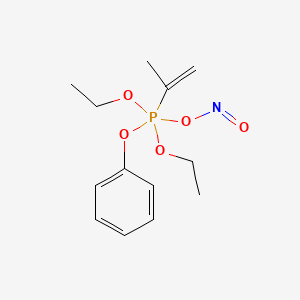
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-yl)methanimine](/img/structure/B14586700.png)
